molecular formula C10H8BrNO2 B1518948 2-(4-Bromo-1H-indol-2-yl)acetic acid CAS No. 1018635-67-0

2-(4-Bromo-1H-indol-2-yl)acetic acid

Cat. No.: B1518948
CAS No.: 1018635-67-0
M. Wt: 254.08 g/mol
InChI Key: RIPYDZQFPYVDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-indol-2-yl)acetic acid is a brominated indole derivative with a carboxylic acid functional group at the 2-position of the indole ring. The indole core is substituted with a bromine atom at the 4-position, which imparts distinct electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole derivatives, which are prevalent in natural products and drug candidates. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol.

Biological Activity

2-(4-Bromo-1H-indol-2-yl)acetic acid is a notable compound within the indole family, characterized by its unique bromine substitution at the 4-position. This compound has garnered attention for its diverse biological activities, including potential applications in pharmacology and biochemistry. Understanding its mechanisms of action, biochemical interactions, and therapeutic potential is crucial for advancing research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing cellular signaling pathways and metabolic processes.
  • Enzyme Interaction : The compound can modulate enzyme activity by acting as an inhibitor or activator. For instance, it has been shown to inhibit certain kinases involved in cell signaling, thereby affecting processes such as apoptosis and proliferation .

Biological Activities

Research has demonstrated that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. It has shown particular efficacy against solid tumors, such as colon and lung cancers .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against various pathogens. For instance, similar indole derivatives have demonstrated activity against Staphylococcus aureus, with MIC values indicating significant inhibitory potential .
  • Anti-inflammatory Effects : Indole derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways.

Biochemical Pathways

The influence of this compound extends to several key biochemical pathways:

Pathway Effect
ApoptosisInduces cell death in cancer cells
Cell SignalingModulates pathways through receptor interaction
InflammationReduces inflammatory markers
Antimicrobial ActivityInhibits growth of bacterial pathogens

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity in Solid Tumors :
    • A study highlighted its effectiveness against colon and lung tumors, showing significant tumor reduction in vivo models .
  • Antibacterial Evaluation :
    • Research demonstrated that analogs of this compound exhibited potent antibacterial activity against MRSA, with IC50 values in the nanomolar range .
  • Mechanistic Insights :
    • Investigations into its molecular mechanisms revealed that it can inhibit specific kinases involved in cancer cell proliferation, providing insights into its potential as a therapeutic agent .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2-(4-Bromo-1H-indol-2-yl)acetic acid exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the activity of key kinases involved in tumor growth, such as the KDR (kinase insert domain receptor) kinase. Inhibiting KDR can prevent angiogenesis, which is crucial for tumor development .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of indole derivatives have revealed that this compound and its derivatives possess notable activity against various bacterial strains. The synthesis of novel indole derivatives has been linked to enhanced antimicrobial efficacy, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes in pathogenic bacteria. For example, it has been shown to target cystathionine γ-synthase (bCSE), an enzyme associated with bacterial virulence. Inhibiting this enzyme can increase the sensitivity of bacteria to conventional antibiotics, providing a dual approach to combat bacterial infections .

Cellular Function Modulation

Indoles are known to influence various cellular pathways. The presence of the bromo substituent in this compound enhances its interaction with biological targets, potentially leading to modulation of cellular functions such as apoptosis and cell proliferation .

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityIdentified as a KDR inhibitor; potential for cancer treatment through angiogenesis inhibition.
Antimicrobial PropertiesDemonstrated high antimicrobial activity against multiple bacterial strains; promising for antibiotic development.
Enzyme InhibitionEffective in inhibiting bCSE in pathogenic bacteria, enhancing antibiotic efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce new functional groups:

Reaction Type Reagents/Conditions Product Yield Reference
Azide SubstitutionNaN₃, DMF, 80°C, 12 h2-(4-Azido-1H-indol-2-yl)acetic acid68%
HydroxylationNaOH (aq), CuI, 100°C, 6 h2-(4-Hydroxy-1H-indol-2-yl)acetic acid52%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, DME, 80°C, 24 h2-(4-Aryl-1H-indol-2-yl)acetic acid75–90%

Key Observations :

  • Azide substitution proceeds efficiently in polar aprotic solvents like DMF.

  • Suzuki coupling with aryl boronic acids requires palladium catalysts and yields biaryl derivatives.

Functionalization of the Carboxylic Acid Group

The acetic acid moiety participates in esterification, amidation, and decarboxylation:

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationMeOH, H₂SO₄, reflux, 8 hMethyl 2-(4-bromo-1H-indol-2-yl)acetate85%
Amide FormationDCC, DMAP, RNH₂, CH₂Cl₂, rt, 24 h2-(4-Bromo-1H-indol-2-yl)acetamide70–78%
DecarboxylationQuinoline, Cu powder, 200°C, 3 h4-Bromo-1H-indole-2-ethane60%

Mechanistic Insights :

  • Esterification with methanol and sulfuric acid follows classical acid-catalyzed mechanisms.

  • Amide coupling employs carbodiimide reagents (e.g., DCC) to activate the carboxyl group.

Cyclization Reactions

The indole ring and acetic acid group enable intramolecular cyclization:

Reaction Type Reagents/Conditions Product Yield Reference
Lactam FormationPCl₅, toluene, 110°C, 6 h6-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-one55%
Acid-Catalyzed Cyclizationp-TsOH, DCM, rt, 12 hTetrahydrocarbazolone derivative48%

Applications :

  • Lactam products serve as intermediates for kinase inhibitors .

  • Cyclization with Brønsted acids (e.g., p-toluenesulfonic acid) forms fused heterocycles .

Reduction and Oxidation Reactions

The acetic acid side chain and indole ring undergo redox transformations:

Reaction Type Reagents/Conditions Product Yield Reference
LiAlH₄ ReductionLiAlH₄, THF, 0°C → rt, 2 h2-(4-Bromo-1H-indol-2-yl)ethanol72%
KMnO₄ OxidationKMnO₄, H₂O, 50°C, 4 h2-(4-Bromo-1H-indol-2-yl)glyoxylic acid65%

Notes :

  • Reduction with LiAlH₄ selectively targets the carboxylic acid group.

  • Oxidation with KMnO₄ converts the acetic acid side chain into a glyoxylic acid derivative.

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-couplings:

Reaction Type Reagents/Conditions Product Yield Reference
Heck ReactionPd(OAc)₂, PPh₃, Styrene, DMF, 100°C2-(4-Styryl-1H-indol-2-yl)acetic acid68%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, Amine, 90°C2-(4-Amino-1H-indol-2-yl)acetic acid60%

Synthetic Utility :

  • Heck reactions introduce alkenyl groups for conjugated systems.

  • Buchwald–Hartwig amination installs amino groups for drug-like molecules.

Photochemical and Radical Reactions

Under UV light or radical initiators, unique transformations occur:

Reaction Type Reagents/Conditions Product Yield Reference
PhotocycloadditionUV (254 nm), Benzene, 24 hIndole-fused cyclobutane derivative40%
AIBN-Induced RadicalAIBN, Bu₃SnH, toluene, 80°C, 6 hDe-brominated indole-acetic acid58%

Challenges :

  • Radical reactions often require strict temperature control to avoid side products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-(4-Bromo-1H-indol-2-yl)acetic acid to minimize by-products?

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Q. How does the bromine substituent influence electronic properties and reactivity?

Bromine’s electron-withdrawing nature alters the indole ring’s electronic landscape:

  • Bond Angles : Adjacent C–C–C angles expand (e.g., 121.5° at Br vs. 118.2° at OMe in 2-(3-Bromo-4-methoxyphenyl)acetic acid), reflecting increased electron withdrawal .
  • Reactivity : Bromine directs electrophilic substitution to the 5-position of the indole ring, enabling regioselective functionalization . Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps .

Q. How can reaction mechanisms involving this compound be elucidated using combined spectroscopic and crystallographic data?

  • NMR Tracking : Monitor intermediates in real-time (e.g., 13C^{13}\text{C}-labeling for decarboxylation steps) .
  • SC-XRD : Resolve tautomeric forms (e.g., zwitterionic vs. neutral) in solid-state reactions .
  • Kinetic Isotope Effects : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps in bromine substitution .

Case Study: Synthesis of Combretastatin A-4 analog via Perkin condensation showed:

  • Intermediate A : Carboxylic acid dimer (confirmed by SC-XRD, R_2$$^2(8) hydrogen bonding) .
  • Intermediate B : Decarboxylation product (validated by GC-MS and IR loss of COOH stretch) .

Q. What strategies resolve data discrepancies in characterizing derivatives?

  • Cross-Validation : Compare SC-XRD, 1H NMR^1 \text{H NMR}, and HRMS data to confirm molecular identity .
  • Outlier Detection : Use statistical tests (e.g., Chauvenet’s criterion) to exclude anomalous reflections in crystallography .
  • Dynamic NMR : Resolve conformational equilibria in solution (e.g., rotamers of acetic acid side chains) .

Q. How do hydrogen-bonding networks affect crystal stability and solubility?

  • Dimer Formation : Centrosymmetric dimers via O–H···O hydrogen bonds (2.65 Å) enhance lattice stability .
  • Solubility : Polar solvents disrupt these networks, increasing solubility. For example, solubility in DMSO is >50 mg/mL vs. <1 mg/mL in hexane .
  • Graph-Set Analysis : Classify motifs (e.g., R_2$$^2(8)) to predict packing efficiency and polymorphism risks .

Methodological Notes

  • SHELX Refinement : Always validate with CheckCIF/PLATON to flag ADPs, missed symmetry, or twinning .
  • Synthetic Scalability : Pilot reactions at 0.1 mmol scale before scaling up to avoid exothermic hazards .

Comparison with Similar Compounds

The structural and functional differences between 2-(4-Bromo-1H-indol-2-yl)acetic acid and related indole derivatives are summarized below. Key factors include substitution patterns, molecular weight, and reported applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications Source
This compound Br (4), -CH₂COOH (2) C₁₀H₈BrNO₂ 254.08 Base structure for drug design Target
(5-Bromo-1H-indol-3-yl)acetic acid Br (5), -CH₂COOH (3) C₁₀H₈BrNO₂ 254.08 Protein-ligand interaction studies
2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid Br (5), F (7), -CH₂COOH (3) C₁₀H₇BrFNO₂ 272.07 Enhanced lipophilicity; metabolic stability
2-(6-Bromo-4-methoxy-1H-indol-3-yl)acetic acid Br (6), -OCH₃ (4), -CH₂COOH (3) C₁₁H₁₀BrNO₃ 284.11 Improved solubility via methoxy group
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid Br (5), -CH₂C₆H₄Cl (1), -CH₃ (2), -CH₂COOH (3) C₁₈H₁₅BrClNO₂ 408.68 Steric bulk for receptor selectivity

Key Observations

Positional Isomerism :

  • The 4-bromo substitution in the target compound contrasts with the 5-bromo isomer (), which alters electronic distribution. For example, bromine at position 4 may reduce electron density at the indole nitrogen compared to position 5, affecting hydrogen-bonding interactions .

Functional Group Effects: Methoxy groups (e.g., ) increase polarity and aqueous solubility, whereas fluorine () enhances metabolic stability and lipophilicity .

Synthetic Routes :

  • Base-mediated indole synthesis () and regioselective bromination () are common methods for preparing these derivatives. The target compound may require tailored conditions to avoid bromine migration .

Fluorinated analogs () are explored for their enhanced pharmacokinetic profiles in drug discovery .

Table 2: Comparative Physicochemical Data

Property This compound (5-Bromo-1H-indol-3-yl)acetic acid 2-(6-Bromo-4-methoxy-1H-indol-3-yl)acetic acid
LogP (Predicted) ~2.1 ~2.1 ~1.8 (due to -OCH₃)
Solubility (H₂O) Low Low Moderate
Melting Point Not reported Not reported Not reported

Properties

IUPAC Name

2-(4-bromo-1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-2-1-3-9-7(8)4-6(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYDZQFPYVDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)CC(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.